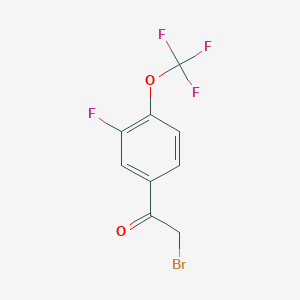

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrF4O2 and its molecular weight is 301.035. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorine Labeling of Proteins

The use of fluorinated reagents, including those similar in structure to 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide, has been instrumental in the fluorine-18 labeling of proteins. This method enables the covalent attachment of fluorine-18 to proteins, facilitating their use in positron emission tomography (PET) imaging. These fluorine-labeled proteins are purified through size exclusion chromatography, offering a non-invasive way to study protein dynamics and interactions in vivo with high specificity and sensitivity (Kilbourn et al., 1987).

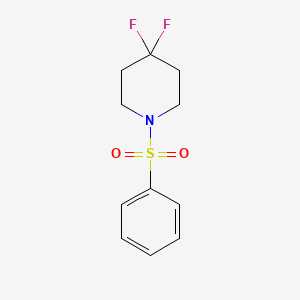

Development of Fluoroalkyl Heteroarenes

Research has demonstrated the effectiveness of copper-mediated perfluoroalkylation methods in attaching perfluoroalkyl groups to heteroaryl bromides. This method tolerates a wide range of functional groups and is pivotal in synthesizing fluoroalkyl heteroarenes, which are less accessible from their trifluoroacetic acid derivatives. The method's mild conditions facilitate the generation of compounds with potential applications in pharmaceuticals and agrochemicals due to their unique physicochemical properties (Mormino et al., 2014).

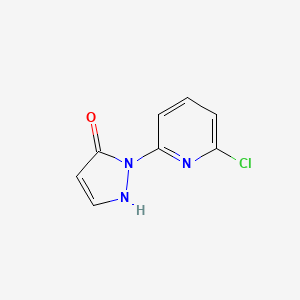

Fluorescence Turn-On Sensing of Fluoride Ions

Derivatives of the compound have been explored as sensors for detecting fluoride ions in water at sub-ppm concentrations. The sensitivity to fluoride ions is manifested through a fluorescence response, offering a novel approach for environmental monitoring and potentially for medical diagnostics that require the detection of fluoride ions at low concentrations (Hirai et al., 2016).

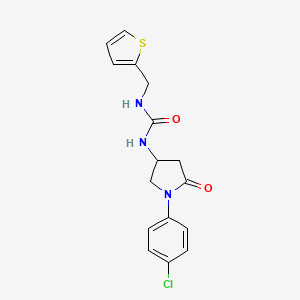

Synthesis of Antitumor and Antimicrobial Compounds

Compounds similar to this compound have been used in the synthesis of new molecules with antitumor and antimicrobial activities. These syntheses involve cyclization reactions and the formation of novel structures, demonstrating the compound's versatility in medicinal chemistry for creating therapeutics with potential efficacy against cancer and microbial infections (Bhat et al., 2009; Başoğlu et al., 2012).

Catalytic Reactions and Organic Synthesis

The reagent has been applied in catalytic reactions to synthesize α-fluoroenones and α-fluoroenals, showcasing its utility in organic synthesis to introduce fluorine atoms into various molecular frameworks. These reactions are significant for the development of fluorinated compounds, which are increasingly sought after in pharmaceuticals, agrochemicals, and materials science due to their desirable properties (Song et al., 2015).

Wirkmechanismus

Target of Action

Mode of Action

It is known to act as an affinity labeling reagent, covalently attaching itself to specific amino acid residues within a protein. This enables the identification and characterization of its interacting partners.

Action Environment

It is known that the compound should be kept away from ignition sources, including static discharges .

Eigenschaften

IUPAC Name |

2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFAEYQJAWXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)

![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)

![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)